Thiomorpholine-3-carboxamide

Übersicht

Beschreibung

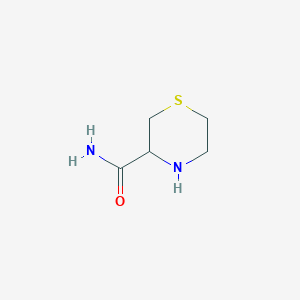

Thiomorpholine-3-carboxamide is an organic compound with the molecular formula C5H10N2OS It is a derivative of thiomorpholine, which is a sulfur-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiomorpholine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with a carboxylic acid derivative, such as an ester or an acid chloride, under basic conditions. The reaction typically proceeds as follows:

- Thiomorpholine is reacted with an ester or acid chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

- The reaction mixture is heated to facilitate the formation of the carboxamide product.

- The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Thiomorpholine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives with different functional groups.

Substitution: Various substituted thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 146.21 g/mol

- Structure : The compound features a sulfur-containing heterocyclic thiomorpholine ring with a carboxamide group at the 3-position, contributing to its distinct reactivity and biological properties.

Scientific Research Applications

Thiomorpholine-3-carboxamide has been investigated for various applications, which can be categorized into several key areas:

Medicinal Chemistry

TMC is primarily explored for its potential therapeutic properties:

- Anticancer Activity : Derivatives of TMC have shown significant cytotoxic effects against various cancer cell lines. For example, TMI-1, a derivative, demonstrated an effective dose (ED50) ranging from 0.6 µM to 12.5 µM against breast cancer cell lines, inducing apoptosis through caspase-dependent mechanisms.

- Antimicrobial Properties : TMC and its derivatives exhibit antimicrobial activities, making them candidates for developing new antibiotics.

Enzyme Studies

TMC acts as a substrate for several enzymes:

- Acetylcholinesterase Inhibition : It has been studied as an inhibitor of acetylcholinesterase, which is crucial in neuropharmacology.

- Matrix Metalloproteinases (MMPs) : TMC derivatives have been identified as inhibitors of MMPs, which play roles in tumor metastasis and angiogenesis.

Biochemical Tool

In proteomics research, TMC serves as a biochemical tool to study protein interactions and functions. Its ability to bind specific receptors or enzymes is critical for understanding cellular pathways related to growth and apoptosis.

Industrial Applications

TMC is utilized in various industrial contexts:

- Agrochemical Formulations : It enhances the efficacy of pesticides and herbicides through improved absorption and stability .

- Material Science : The compound is explored in the development of new materials, particularly polymers with enhanced properties for industrial applications .

Case Studies and Research Findings

Several studies highlight the therapeutic potential and mechanisms of action of this compound:

- Anticancer Efficacy : A study demonstrated that TMC derivatives selectively induce apoptosis in cancer cells while sparing normal cells. In vivo studies showed reduced tumor growth in transgenic mouse models without adverse effects.

- Enzyme Interaction : Research indicates that TMC interacts with specific biological targets, influencing pathways related to cell growth and apoptosis, which is critical for its therapeutic applications.

- Neuroprotective Effects : The enzyme thiomorpholine-carboxylate dehydrogenase associated with TMC suggests potential neuroprotective effects, although further research is required to fully elucidate these implications.

Wirkmechanismus

The mechanism of action of thiomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with proteins, altering their structure and function. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiomorpholine-3-carboxylate: A related compound with similar structural features but different functional groups.

Thiazole derivatives: Compounds containing a thiazole ring, which share some chemical properties with thiomorpholine-3-carboxamide.

Uniqueness

This compound is unique due to its specific sulfur-containing heterocyclic structure and the presence of a carboxamide group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Biologische Aktivität

Thiomorpholine-3-carboxamide (TMC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Target and Mode of Action

This compound acts primarily by inhibiting specific biological targets. Related compounds have shown that they can inhibit androgen receptor binding functions, particularly in cancer cells. For instance, derivatives of TMC have been identified as inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix degradation and tumor metastasis . The inhibition of MMPs can lead to reduced angiogenesis and tumor growth.

Biochemical Pathways

A notable enzyme associated with TMC is thiomorpholine-carboxylate dehydrogenase, which catalyzes the reduction of imine bonds in brain substrates. This enzyme's activity suggests potential neuroprotective effects, although further research is needed to elucidate the full implications .

Pharmacokinetics

Pharmacokinetic studies indicate that related compounds exhibit a half-life ranging from 2 to 5 hours. This rapid metabolism may influence dosing strategies in therapeutic applications . Understanding the pharmacokinetics of TMC is essential for optimizing its use in clinical settings.

Biological Activity and Therapeutic Applications

This compound has demonstrated various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

TMC has shown promise as an anticancer agent. In vitro studies indicate that it selectively induces apoptosis in cancer cells while sparing normal cells. For example, a study revealed that a derivative named TMI-1 exhibited potent cytotoxic effects against breast cancer cell lines, with an effective dose (ED50) ranging from 0.6 µM to 12.5 µM across various cell types . The compound was also effective in vivo, reducing tumor growth in transgenic mouse models without adverse effects .

Table 1: Anticancer Activity of Thiomorpholine Derivatives

| Compound | Cancer Cell Line | ED50 (µM) | Mechanism |

|---|---|---|---|

| TMI-1 | SUM149 (breast) | 1.5 | Caspase-dependent apoptosis |

| TMC | Various | 0.6 - 12.5 | MMP inhibition |

Antimicrobial Activity

Thiomorpholine derivatives have also been evaluated for their antimicrobial properties. Studies indicate significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL for some derivatives . These findings highlight the potential for TMC derivatives in treating resistant infections.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) | Drug Resistance Type |

|---|---|---|

| Compound 23j | 0.02 | Drug-susceptible |

| Compound 24f | 0.12 | Drug-resistant |

Case Studies

Several case studies illustrate the therapeutic potential of thiomorpholine derivatives:

- Breast Cancer Treatment : A study involving TMI-1 showed that it significantly inhibited tumor growth in preclinical models, demonstrating its potential as a repositionable drug for aggressive breast cancers .

- Tuberculosis Treatment : Research on thiomorpholine derivatives indicated their effectiveness against both drug-susceptible and resistant strains of M. tuberculosis, suggesting their utility in addressing global health challenges related to antibiotic resistance .

Eigenschaften

IUPAC Name |

thiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBJIFNMKOKRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340880 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103742-31-0 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis of the thiomorpholine-3-carboxamide scaffold presented in the research?

A1: The research describes a novel and efficient method for synthesizing 1,2-disubstituted N-alkyl(aryl)-6-oxo this compound derivatives. [] This method utilizes a three-component reaction involving an α-amino acid, mercaptoacetaldehyde, and an isocyanide. [] The reaction proceeds smoothly under mild conditions and exhibits high stereoselectivity, making it a valuable tool for accessing this novel class of compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.